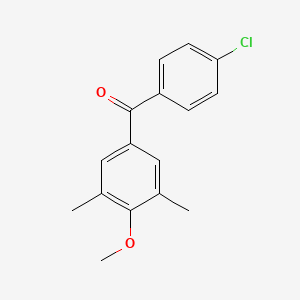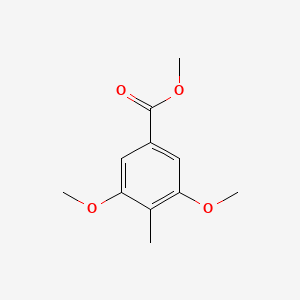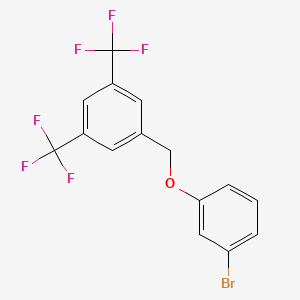
4-クロロ-3',5'-ジメチル-4'-メトキシベンゾフェノン
概要
説明
4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound belonging to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their ability to absorb ultraviolet light, making them useful in various applications such as sunscreens, perfumes, and pharmaceuticals. This particular compound is characterized by the presence of a chloro group, two methyl groups, and a methoxy group attached to the benzophenone core.
科学的研究の応用
4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb ultraviolet light.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug formulations, particularly in the development of UV-protective agents.
Industry: Utilized in the production of UV-curable coatings and adhesives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:
Starting Materials: 4-Chloro-3’,5’-dimethylphenol and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane at low temperatures (0-5°C) to prevent side reactions.
Procedure: The 4-Chloro-3’,5’-dimethylphenol is dissolved in the solvent, and aluminum chloride is added slowly with stirring. The 4-methoxybenzoyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the mixture is quenched with water and extracted with an organic solvent. The product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Carboxy-3’,5’-dimethyl-4’-methoxybenzophenone.
Reduction: 4-Chloro-3’,5’-dimethyl-4’-methoxybenzohydrol.
Substitution: 4-Amino-3’,5’-dimethyl-4’-methoxybenzophenone or 4-Thio-3’,5’-dimethyl-4’-methoxybenzophenone.
作用機序
The mechanism of action of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its ability to absorb ultraviolet light, leading to the formation of reactive excited states. These excited states can interact with other molecules, initiating various photochemical reactions. In biological systems, the compound may disrupt cellular processes by generating reactive oxygen species (ROS) upon UV exposure, leading to oxidative stress and cell damage.
類似化合物との比較
Similar Compounds
4-Chloro-3,5-dimethylphenol: Similar structure but lacks the methoxy group.
4-Methoxybenzophenone: Similar structure but lacks the chloro and methyl groups.
4-Chloro-4’-methoxybenzophenone: Similar structure but lacks the methyl groups.
Uniqueness
4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to the combination of its chloro, methyl, and methoxy substituents, which confer distinct chemical and physical properties. This unique structure enhances its ability to absorb UV light and participate in specific chemical reactions, making it valuable in various applications.
特性
IUPAC Name |
(4-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQTPORNRFKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373916 | |
| Record name | (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61259-84-5 | |
| Record name | (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)


![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/new.no-structure.jpg)



![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)



